CANDIDULIN
Description
Candidulin is a complex organic compound characterized by its unique stereochemical configuration and functional group arrangement. Its ECHA registration number (215-788-3) confirms its identity as a distinct chemical entity, and it is cataloged in databases such as PubChem and Common Chemistry, though detailed pharmacological or industrial applications remain understudied .
The compound’s stereochemistry, indicated by multiple chiral centers in its SMILES string, implies significant challenges in synthesis and purification. Such structural complexity often correlates with biological activity, particularly in antimicrobial or antifungal contexts, though explicit studies on this compound’s mechanisms are sparse .
Properties
CAS No. |
1403-24-3 |
|---|---|
Molecular Formula |
C18H21KO5S |
Synonyms |
CANDIDULIN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Candidulin’s structural and functional analogs can be inferred from its molecular features.
Table 1: Structural and Functional Comparison of this compound and Hypothetical Analogs
| Property | This compound | Polyene Amphotericin B | Azole Fluconazole |
|---|---|---|---|
| Core Structure | Oxygenated polyketide | Macrocyclic polyene | Triazole ring |
| Functional Groups | Hydroxyls, conjugated dienes | Conjugated dienes, mycosamine | Triazole, fluorophenyl |
| Molecular Weight | ~800–1000 Da (estimated) | 924 Da | 306 Da |
| Bioactivity | Potential enzyme inhibition (inferred) | Antifungal (binds ergosterol) | Antifungal (inhibits CYP51) |
| Solubility | Likely polar (hydroxyls) | Amphiphilic | Highly water-soluble |
Key Insights:
This compound’s hydroxyl-rich structure may limit its membrane permeability compared to Amphotericin B’s amphiphilic nature .
Functional Analog: Azole Fluconazole Fluconazole targets fungal CYP51 enzymes, whereas this compound’s bioactivity (if enzymatic) remains uncharacterized.
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